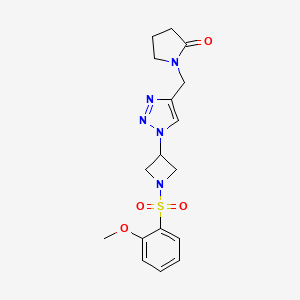

![molecular formula C22H18N4O3S B2658107 (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone CAS No. 852135-47-8](/img/structure/B2658107.png)

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

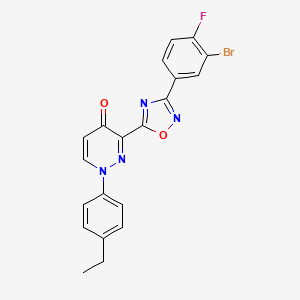

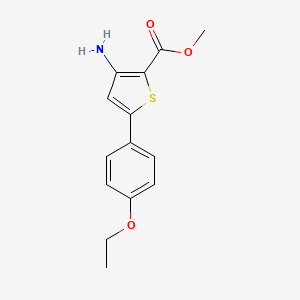

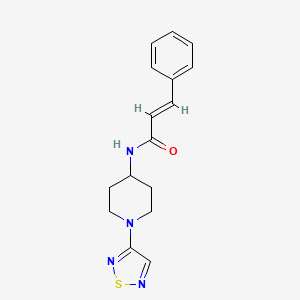

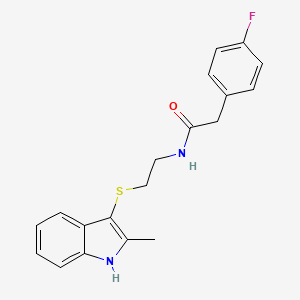

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.

BenchChem offers high-quality (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Agents

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing strong inhibitory effects. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance . Its unique structure allows it to disrupt microbial cell walls and interfere with essential metabolic processes.

Antitubercular Agents

Research has highlighted the compound’s effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). It has shown promising results in inhibiting the growth of TB bacteria, making it a potential lead compound for new antitubercular drugs . Its ability to selectively target TB bacteria while sparing non-tuberculous mycobacteria is particularly noteworthy.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related cellular damage . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticonvulsant Activity

Studies have shown that the compound possesses anticonvulsant properties, making it a potential candidate for the treatment of epilepsy and other seizure disorders . Its mechanism of action involves modulating neurotransmitter release and stabilizing neuronal activity, which helps prevent seizures.

Antifungal Agents

The compound has been tested for its antifungal activity and has shown effectiveness against various fungal pathogens . This includes common fungal infections as well as more resistant strains. Its ability to disrupt fungal cell membranes and inhibit essential enzymes makes it a valuable candidate for antifungal drug development.

Antiviral Activity

Preliminary studies suggest that the compound may have antiviral properties. It has shown activity against certain viruses by inhibiting viral replication and interfering with viral entry into host cells . This potential application could be particularly valuable in developing treatments for viral infections, including emerging viral diseases.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases . This makes it a promising candidate for research into treatments for conditions such as Alzheimer’s and Parkinson’s diseases.

These applications highlight the diverse potential of (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis and Biological Screening of Novel Indole-derived Imidazo[2,1-b]thiadiazoles Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives

特性

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-13-10-16-6-3-4-9-19(16)25(13)21(27)20-14(2)24-12-18(23-22(24)30-20)15-7-5-8-17(11-15)26(28)29/h3-9,11-13H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWQUESMFUQWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=C(N4C=C(N=C4S3)C5=CC(=CC=C5)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)

![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)

![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)

![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)

![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)

![3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2658046.png)

![Ethyl (5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2658047.png)